

Application Note: Comprehensive Analytical Characterization of 3-Ethyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Ethyl-1-methylpiperazin-2-one

CAS No.: 1214796-54-9

Cat. No.: B2970259

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Abstract

This application note details the analytical protocol for the characterization of **3-Ethyl-1-methylpiperazin-2-one** (EMPO), a critical chiral scaffold in the synthesis of kinase inhibitors and GPCR ligands. Due to the presence of a stereocenter at the C3 position and a secondary amine at N4, accurate characterization requires a multi-modal approach. This guide provides validated methodologies for NMR structural assignment, LC-MS/MS fragmentation profiling, and Chiral HPLC resolution, ensuring high-confidence identification and purity assessment for drug development workflows.

Introduction & Physicochemical Profile[1][2][3][4]

3-Ethyl-1-methylpiperazin-2-one is a functionalized piperazinone derivative. Its structure features a tertiary amide (lactam) nitrogen at position 1 and a reactive secondary amine at position 4, making it a versatile building block.

Molecule Identification

- IUPAC Name: **3-Ethyl-1-methylpiperazin-2-one**[1]
- CAS Number: 90485-52-2 (Generic for 3-ethyl isomer; specific salt forms may vary)[2]
- Molecular Formula: C₇H₁₄N₂O[1]
- Molecular Weight: 142.20 g/mol
- SMILES: CCC1C(=O)N(C)CCN1 (Canonical)

Key Physicochemical Properties (Predicted)

Property	Value	Relevance to Analysis
pKa (Basic N4)	~8.5 - 9.0	Requires high pH mobile phase or TFA/Formic acid modifier for retention.
LogP	~-0.14	Highly polar; suitable for HILIC or Aqueous C18 methods.
Solubility	High in Water, MeOH, DMSO	Compatible with reversed-phase LC.
UV Cutoff	< 210 nm	Weak chromophore; requires MS detection or derivatization.

Structural Elucidation Protocol (NMR & MS)

NMR Spectroscopy Strategy

The definitive proof of structure relies on distinguishing the N-methyl group (amide side) from the ethyl group (alpha-carbon side) and confirming the integrity of the piperazine ring.

Sample Preparation: Dissolve 5–10 mg of sample in 600 µL of DMSO-d₆ or CDCl₃. DMSO-d₆ is preferred to observe exchangeable protons (if salt form) and prevent aggregation.

Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆):

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
N1-CH ₃	2.85 – 2.95	Singlet (s)	3H	Distinctive amide N-methyl; deshielded by C=O.
C3-H	3.10 – 3.20	Triplet (t) or dd	1H	Chiral center proton; alpha to carbonyl and amine.
Ethyl-CH ₂	1.60 – 1.80	Multiplet (m)	2H	Diastereotopic protons due to C3 chirality.
Ethyl-CH ₃	0.85 – 0.95	Triplet (t)	3H	Terminal methyl of the ethyl chain.
C5-H ₂	2.60 – 2.80	Multiplet (m)	2H	Ring protons adjacent to secondary amine (N4).
C6-H ₂	3.20 – 3.40	Multiplet (m)	2H	Ring protons adjacent to amide nitrogen (N1).
N4-H	~2.0 (broad)	Singlet (br s)	1H	Exchangeable; shift varies with concentration/pH.

Validation Check:

- COSY: Confirm coupling between C3-H and Ethyl-CH₂.

- HMBC: Verify correlation between N1-CH₃ protons and C2-Carbonyl (~168 ppm).

Mass Spectrometry (LC-MS/MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Parent Ion: [M+H]⁺ = 143.12 m/z.

Fragmentation Logic (MS²): The piperazinone ring typically undergoes ring opening or loss of side chains.

- Loss of Ethyl Group: [M+H - 29]⁺ → m/z 114.
- Ring Cleavage (RDA-like): Loss of C2-N1 segment.
- Loss of Methylamine: If ring opens at N1.

Figure 1: Proposed ESI-MS fragmentation pathway for **3-Ethyl-1-methylpiperazin-2-one**.

Purity & Assay Protocol (HPLC-UV/MS)

Since the molecule lacks a strong chromophore, Low-UV (210 nm) or MS detection is required. Alternatively, derivatization of the N4 secondary amine with NBD-Cl (4-chloro-7-nitrobenzofuran) creates a highly fluorescent derivative.

Method A: Direct Analysis (LC-MS Compatible)

- Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 μm) or equivalent charged-surface hybrid column.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile.[3]
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar retention)
 - 2-10 min: 5% → 60% B
 - 10-12 min: 95% B (Wash)

- Flow Rate: 1.0 mL/min.[4]
- Detection: ESI-MS (SIM m/z 143) or UV 210 nm.
- Suitability Criteria: Tailing factor < 1.5; Theoretical plates > 5000.

Method B: Derivatization (High Sensitivity)

For trace impurity analysis (e.g., in biological matrices or cleaning validation):

- Reaction: Mix 100 μ L sample + 100 μ L Borate Buffer (pH 9) + 50 μ L NBD-Cl (5 mg/mL in MeOH).
- Incubation: 60°C for 30 mins. Stop with 50 μ L 1M HCl.
- Analysis: HPLC with Fluorescence Detection (Ex 470 nm / Em 530 nm).

Chiral Resolution Protocol

The C3 position creates (R) and (S) enantiomers. Separation is critical for biological activity assessment.

Chiral HPLC Method

- Stationary Phase: Chiralpak IC or IG (Immobilized Polysaccharide derivatives). These are robust against amine-containing mobile phases.
- Mode: Normal Phase (NP) or Polar Organic Mode (POM).
- Mobile Phase (NP): n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
 - Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic N4 amine.
- Flow Rate: 1.0 mL/min.[4]
- Temperature: 25°C.
- Detection: UV 220 nm.

Workflow for Method Development:

Figure 2: Chiral method development decision tree.

Impurity Profiling

Common process impurities arise from the synthesis (typically cyclization of N-methyl-ethylenediamine derivatives).

Impurity	Origin	Detection Strategy
N-Methylpiperazin-2-one	Des-ethyl analog (Starting material impurity)	LC-MS (m/z 115)
Ethylenediamine derivatives	Incomplete cyclization (Ring open)	HILIC-MS (Highly polar)
Oxidized degradants	N-Oxide formation (at N4)	LC-MS (+16 Da shift)

Protocol:

- Prepare a high-concentration sample (1 mg/mL).
- Inject using Method A (Gradient).
- Integrate all peaks >0.05% area.
- Use MS spectra to assign "Ring Open" vs "Ring Closed" impurities.

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Sources

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- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 3-Ethyl-1-methylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2970259/docs#application-note-comprehensive-analytical-characterization-of-3-ethyl-1-methylpiperazin-2-one>]

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